molecular formula C21H19FN2O5 B2798096 N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-52-8

N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2798096
CAS No.: 868678-52-8
M. Wt: 398.39
InChI Key: QDBOPBCHRBHNFQ-UHFFFAOYSA-N
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Description

This compound features a dihydropyridine-3-carboxamide core substituted at the 1-position with a 4-fluorophenyl methoxy group and at the N-position with a 2,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5/c1-27-16-9-10-18(19(12-16)28-2)23-20(25)17-4-3-11-24(21(17)26)29-13-14-5-7-15(22)8-6-14/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBOPBCHRBHNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the carboxamide group through an amide coupling reaction. The fluorophenyl and dimethoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that dihydropyridine derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide possess the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Antimicrobial Properties

Dihydropyridine derivatives have been evaluated for their antimicrobial activity against a range of pathogens. The compound has demonstrated effectiveness against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation and pain .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy and reducing toxicity. Modifications to the molecular structure can significantly influence its biological activity. For instance, variations in the substituents on the aromatic rings can enhance or diminish its potency against specific targets .

Case Studies

Study ReferenceObjectiveKey Findings
Evaluate anticancer effectsDemonstrated inhibition of proliferation in breast cancer cells with IC50 values indicating potent activity.
Assess antimicrobial propertiesShowed significant activity against Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations lower than standard antibiotics.
Investigate anti-inflammatory effectsReduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treatment of chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table highlights structural and functional distinctions between the target compound and its analogs:

Compound Name / Identifier 1-Position Substituent N-Position Substituent Key Functional Features Target Kinase (if known) Solubility/Selectivity Insights
Target Compound: N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide 4-fluorophenyl methoxy 2,4-dimethoxyphenyl Balanced lipophilicity; potential metabolic stability Not explicitly reported Moderate solubility (methoxy groups)
Analog 1: N-(2,4-dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 3-(trifluoromethyl)benzyl 2,4-dimethoxyphenyl High lipophilicity (CF3 group) Not reported Lower solubility due to CF3 group
BMS-777607: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-fluorophenyl 4-ethoxy; 3-chloropyridinyl Optimized for Met kinase inhibition Met kinase superfamily High solubility (ethoxy group); oral efficacy
DM-20: N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide 4-(trifluoromethyl)benzyl Methyl-pyrrole-carboxamide Pyrrole-carboxamide hybrid Not reported High lipophilicity (CF3, methyl groups)

Functional and Pharmacological Insights

  • Target Compound vs. The methoxy linker may also enhance metabolic stability compared to the benzyl group .
  • Target Compound vs. BMS-777607 :
    BMS-777607 includes a 4-ethoxy group and a 3-chloropyridinyl substituent, which were critical for its potency (IC50 < 10 nM for Met kinase) and oral bioavailability. The target compound lacks these groups, suggesting lower Met kinase affinity but possible activity against other kinases. The 2,4-dimethoxyphenyl group in the target compound may reduce oxidative metabolism compared to BMS-777607’s fluorophenyl substituents .

  • Target Compound vs. DM-20/D-11 : DM-20 and D-11 incorporate trifluoromethyl or fluorobenzyl groups linked to pyrrole-carboxamide cores. The target compound’s dihydropyridine scaffold and methoxy groups may offer a distinct binding profile, possibly favoring different intracellular targets .

Biological Activity

N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC22_{22}H22_{22}F N3_{3}O5_{5}
Molecular Weight427.4 g/mol
CAS Number921792-58-7

The compound features a dihydropyridine core which is known for various pharmacological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated significant cytotoxic effects against several cancer cell lines. For instance:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : The compound exhibited an IC50_{50} value of approximately 27.6 μM, indicating potent cytotoxicity. The presence of electron-withdrawing groups was found to enhance this activity due to increased p-π conjugation effects .

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. This includes modulation of the PI3K/Akt signaling pathway, which is crucial for cancer cell growth and survival.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings significantly affect biological activity. For example:

  • Fluorine Substitution : The introduction of fluorine atoms on the phenyl ring enhances lipophilicity and may improve bioavailability, contributing to increased potency against cancer cells .

Comparative Biological Activity

A comparative analysis with other compounds in its class shows that this compound has superior activity profiles. The following table summarizes the IC50_{50} values of related compounds:

Compound NameIC50_{50} (μM)Target Cell Line
This compound27.6MDA-MB-231
Compound A35.0MDA-MB-231
Compound B50.0MDA-MB-231

Study 1: Anticancer Efficacy

In a recent study published in the Journal of Brazilian Chemical Society, a series of pyridine derivatives were synthesized and evaluated for their anticancer properties. Among them, the compound showed the highest selectivity towards MDA-MB-231 cells .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of this compound's action. It was found that it induces apoptosis in cancer cells through activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

  • Methodology : Synthesis involves multi-step reactions, typically starting with a dihydropyridine core. Key steps include coupling the fluorophenylmethoxy group and the 2,4-dimethoxyphenylcarboxamide moiety. Critical parameters:

  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate amide bond formation .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency; ethanol may be used for recrystallization .
  • Temperature : Controlled heating (60–100°C) to avoid side reactions like over-oxidation .
    • Validation : Monitor via TLC and confirm purity (>95%) using HPLC and NMR spectroscopy .

Q. What analytical techniques are essential for confirming the structure and purity of the compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.0–7.5 ppm), dimethoxyphenyl (δ ~3.8 ppm for OCH₃), and dihydropyridine carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
    • Purity Assessment :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) .
  • Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .

Q. How can researchers design initial biological activity screening assays for this compound?

  • In Vitro Screening :

  • Kinase Inhibition : Test against MET, VEGFR, or other tyrosine kinases using ATP-competitive assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., GTL-16 gastric carcinoma) .
    • Target Prioritization : Cross-reference with structurally similar compounds (e.g., BMS-777607, a MET inhibitor) to hypothesize targets .

Advanced Research Questions

Q. How do structural modifications influence target affinity and selectivity?

  • SAR Insights :

Structural Feature Impact Evidence
4-FluorophenylmethoxyEnhances lipophilicity and kinase binding
2,4-DimethoxyphenylImproves solubility; modulates metabolic stability
Dihydropyridine coreCritical for ATP-binding pocket interactions
  • Experimental Design :
  • Synthesize analogs with halogen (Cl, Br) or nitro substitutions; compare IC₅₀ values .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to MET kinase .

Q. What strategies resolve discrepancies in bioactivity data across studies?

  • Root Cause Analysis :

  • Assay Conditions : Compare buffer pH, ATP concentrations, and cell passage numbers .
  • Structural Analogues : Benchmark against BMS-777607, which showed complete tumor stasis in xenografts at 50 mg/kg .
    • Validation : Replicate studies under standardized conditions (e.g., CLIA-certified labs) and use orthogonal assays (e.g., SPR for binding kinetics) .

Q. What in vivo models are suitable for evaluating the compound’s efficacy and pharmacokinetics?

  • Model Selection :

  • Xenografts : MET-dependent models (e.g., GTL-16) for efficacy; dose orally (10–100 mg/kg) and monitor tumor volume .
  • PK Studies : Measure plasma half-life (LC-MS/MS) and bioavailability in rodents; optimize formulations using PEG or cyclodextrins .
    • Toxicity Screening : Assess liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability?

  • Approach :

  • In Vitro Metabolism : Incubate with liver microsomes (human vs. rodent) and quantify parent compound via LC-MS .
  • Structural Comparison : Identify metabolic soft spots (e.g., methoxy groups prone to demethylation) and compare to stable analogues .

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